{3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride is a bicyclic compound characterized by its unique structure and potential applications in various scientific fields. The compound's IUPAC name reflects its intricate bicyclic framework, which includes a nitrogen atom integrated into the bicyclic system. Its molecular formula is with a molecular weight of 113.16 g/mol . The compound is primarily recognized for its structural properties and is classified under azabicyclic compounds.
This compound can be sourced from chemical suppliers specializing in specialty chemicals and research compounds. It falls under the classification of nitrogen-containing heterocycles, specifically azabicyclic compounds, which are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications.
The synthesis of {3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride typically involves multi-step organic reactions that may include cyclization processes, alkylation, and reduction steps to construct the bicyclic framework.
The molecular structure of {3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride can be represented using several notations:
C1C2CC1(NC2)COInChI=1S/C6H11NO/c8-4-6-1-5(2-6)3-7-6/h5,7-8H,1-4H2This structure indicates a bicyclic arrangement with a hydroxymethyl group attached to one of the carbon atoms in the ring system.
The compound has a melting point that typically ranges around room temperature when in solid form and is stored under controlled conditions (e.g., at 4 °C) to maintain stability .
{3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride can participate in various chemical reactions typical for amines and alcohols:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.
The chemical properties include solubility in polar solvents due to the presence of the hydroxymethyl group, which enhances hydrophilicity.
Safety data indicates that the compound may pose certain hazards (e.g., harmful if ingested) and requires appropriate handling precautions .
{3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride has potential applications in:
This compound's unique structure provides a versatile platform for further research into its biological properties and potential therapeutic uses in medicine and pharmacology.
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9